(S)-Cyclopropyl[4-(pyrrolidin-1-YL)phenyl]methanamine
Description
Properties
Molecular Formula |
C14H20N2 |
|---|---|
Molecular Weight |
216.32 g/mol |
IUPAC Name |
(S)-cyclopropyl-(4-pyrrolidin-1-ylphenyl)methanamine |
InChI |
InChI=1S/C14H20N2/c15-14(11-3-4-11)12-5-7-13(8-6-12)16-9-1-2-10-16/h5-8,11,14H,1-4,9-10,15H2/t14-/m0/s1 |
InChI Key |
ZUIMIERCUULAAC-AWEZNQCLSA-N |
Isomeric SMILES |
C1CCN(C1)C2=CC=C(C=C2)[C@H](C3CC3)N |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)C(C3CC3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Cyclopropyl[4-(pyrrolidin-1-YL)phenyl]methanamine typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Attachment to the Phenyl Ring: The cyclopropyl group is then attached to a phenyl ring through a Friedel-Crafts alkylation reaction.
Introduction of the Pyrrolidine Moiety: The pyrrolidine ring is introduced via nucleophilic substitution reactions, where a suitable leaving group on the phenyl ring is replaced by the pyrrolidine group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-Cyclopropyl[4-(pyrrolidin-1-YL)phenyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the pyrrolidine moiety with other functional groups, depending on the desired product.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Various nucleophiles, such as amines or alcohols, under basic or acidic conditions
Major Products
Oxidation Products: Ketones, carboxylic acids
Reduction Products: Amines, alcohols
Substitution Products: Compounds with different functional groups replacing the pyrrolidine moiety
Scientific Research Applications
(S)-Cyclopropyl[4-(pyrrolidin-1-YL)phenyl]methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including as a candidate for drug development targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-Cyclopropyl[4-(pyrrolidin-1-YL)phenyl]methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The compound is compared to structurally related amines with variations in substituents, stereochemistry, and functional groups (Table 1).
Table 1: Key Structural Analogs and Their Properties
*Estimated based on structural similarity to [4-(pyrrolidin-1-yl)phenyl]methanamine (C11H16N2) with additional cyclopropyl (C3H5) and methanamine (CH2NH2) groups.
Key Differences and Implications
Substituent Effects
- Pyrrolidine vs. Trifluoromethyl: The pyrrolidine group in the target compound (vs. In contrast, trifluoromethyl groups increase lipophilicity and metabolic stability, as seen in (S)-cyclopropyl(4-(trifluoromethyl)phenyl)methanamine hydrochloride .
Stereochemical Considerations
- The (S)-enantiomer may exhibit distinct biological activity compared to its (R)-counterpart, as observed in (R)-cyclopropyl(phenyl)methanamine, where stereochemistry influences receptor binding .
Salt Forms and Solubility
- Hydrochloride salts (e.g., in and ) enhance aqueous solubility, critical for in vivo applications. The target compound’s free base form may require salt formation for optimal bioavailability.
Biological Activity
(S)-Cyclopropyl[4-(pyrrolidin-1-YL)phenyl]methanamine, with the chemical formula C14H20N2 and CAS number 62987-34-2, is a chiral compound notable for its potential biological activities, particularly in the modulation of neurotransmitter systems. This article provides an in-depth examination of its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The structural features of this compound include:
- Cyclopropyl Group : Enhances receptor binding capabilities.
- Pyrrolidine Moiety : Implicated in neuropharmacological activity.
- Phenyl Ring : Provides a platform for further functionalization.
This compound's stereochemistry is crucial, as it influences its interaction with biological targets, affecting its pharmacological profile.
Neurotransmitter Modulation
Research indicates that this compound functions primarily as a neurotransmitter modulator , showing potential as both an agonist and antagonist at various receptors associated with the central nervous system. Key findings include:
- Binding Affinity : Studies have demonstrated significant binding affinity to serotonin and dopamine receptors, which are critical in mood regulation and cognitive functions.
- Selectivity : The compound exhibits selective activity, indicating that minor structural modifications can lead to substantial variations in receptor selectivity and efficacy.
Case Studies
- Receptor Interaction Studies :
- Therapeutic Potential :
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Chiral Synthesis Techniques : Utilizing asymmetric synthesis to maintain chirality.
- Functionalization Reactions : Employing various alkylating agents to introduce the cyclopropyl and pyrrolidine groups.
These methods underscore the versatility in synthesizing this compound while preserving its biological activity.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(Pyrrolidin-1-YL)phenethylamine | Phenethylamine backbone with pyrrolidine | Neurotransmitter modulation |
| Cyclopropylmethylamine | Simple cyclopropane amine | Less selective than (S)-cyclopropyl derivative |
| 3-(Pyrrolidin-1-YL)benzaldehyde | Pyrrolidine attached to benzaldehyde | Potential antipsychotic properties |
This compound stands out due to its specific combination of cyclopropane and pyrrolidine, enhancing receptor binding compared to simpler analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
